E3 ligase Ligand 32

PROTAC design molecular weight lipophilicity

E3 ligase Ligand 32 is a patent-disclosed CRBN-recruiting moiety (US20160176882 A1, Example 52) with a defined benzimidazolone core and 5-Br substitution that ensures precise exit vector geometry for efficient ternary complex formation. Validated in PROTAC SMARCA2/4-degrader-29 (sub-100 nM DC₅₀), it outperforms generic phthalimide ligands. Low MW (338.16) and single stereocenter simplify parallel PROTAC library synthesis and high-throughput purification. Procure for reproducible degrader development with reduced synthetic uncertainty.

Molecular Formula C13H12BrN3O3
Molecular Weight 338.16 g/mol
Cat. No. B8148462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 32
Molecular FormulaC13H12BrN3O3
Molecular Weight338.16 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)Br)N(C1=O)C3CCC(=O)NC3=O
InChIInChI=1S/C13H12BrN3O3/c1-16-10-6-7(14)2-3-8(10)17(13(16)20)9-4-5-11(18)15-12(9)19/h2-3,6,9H,4-5H2,1H3,(H,15,18,19)
InChIKeyJTRNEHBIODAOTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 ligase Ligand 32 (CAS 2300099-98-1) – A Validated Small-Molecule Building Block for Cereblon-Recruiting PROTAC Degraders


E3 ligase Ligand 32 (CAS: 2300099-98-1), chemically defined as 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione (C₁₃H₁₂BrN₃O₃; MW: 338.16 g/mol), is a cereblon (CRBN)-recruiting moiety derived from the immunomodulatory imide drug (IMiD) chemotype . First disclosed as the "first product in Example 52" of patent US20160176882 A1, this ligand serves as a modular E3 ligase-binding handle that, when conjugated via a linker to a target-protein ligand, generates proteolysis-targeting chimeras (PROTACs) capable of inducing ubiquitin-proteasome-mediated degradation of specific disease-relevant proteins [1].

Why E3 ligase Ligand 32 Cannot Be Replaced by Generic CRBN Ligands Without Altering Degrader Potency and Selectivity


CRBN-recruiting PROTACs are exquisitely sensitive to the precise geometry, exit vector orientation, and physicochemical properties of the E3 ligase ligand component [1]. E3 ligase Ligand 32 is not merely a generic phthalimide derivative; its specific benzimidazolone core scaffold and 5-bromo substitution pattern confer a defined molecular architecture that influences ternary complex formation, linker attachment geometry, and the resulting ubiquitination efficiency of the target protein. Substituting this ligand with another CRBN binder—such as thalidomide (MW 258) or lenalidomide (MW 259)—without comprehensive re-optimization of the linker length, composition, and attachment chemistry will almost invariably abrogate or severely diminish the degradation potency (DC₅₀) and cellular selectivity of the final PROTAC construct [2]. The validated use of E3 ligase Ligand 32 in generating PROTAC SMARCA2/4-degrader-29 with sub-100 nM DC₅₀ values provides a reference point that unvalidated alternative ligands do not possess, reducing the synthetic risk and assay optimization burden for researchers building upon established degrader scaffolds.

E3 ligase Ligand 32 – Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Molecular Weight Advantage: E3 ligase Ligand 32 vs. Classical VHL Ligands for PROTAC Lead Optimization

E3 ligase Ligand 32 (MW 338.16 g/mol) provides a significant molecular weight advantage over the most widely used von Hippel-Lindau (VHL) E3 ligase ligand, VH032 (MW 431 g/mol) . This lower MW translates to a reduced contribution to the overall degrader size, which is a critical parameter for optimizing cell permeability, solubility, and compliance with Lipinski's Rule of Five [1]. In PROTAC design, every atom counts; substituting a VHL-based ligand with a CRBN-based ligand like Ligand 32 can reduce the final degrader molecular weight by nearly 100 Da, potentially improving passive diffusion and oral bioavailability prospects [2]. This is a class-level inference supported by physicochemical property comparisons across E3 ligase ligand families.

PROTAC design molecular weight lipophilicity E3 ligase recruitment

Validated Degrader Potency: E3 ligase Ligand 32 Enables Sub-100 nM DC₅₀ in SMARCA2/4 PROTAC

When conjugated to a SMARCA2/4-targeting ligand via an appropriate linker, E3 ligase Ligand 32 forms PROTAC SMARCA2/4-degrader-29 (Compound I-279), which achieves DC₅₀ values of <100 nM for degrading SMARCA2 in A549 lung cancer cells and SMARCA4 in MV411 leukemia cells [1]. This cross-study comparable evidence demonstrates that E3 ligase Ligand 32 is a competent CRBN recruiter capable of driving potent intracellular protein degradation. In contrast, unoptimized PROTACs using alternative CRBN ligands often exhibit DC₅₀ values in the micromolar range or fail to induce degradation entirely, underscoring the importance of using a validated ligand-handle pair.

PROTAC SMARCA2 SMARCA4 degradation efficiency DC50

Synthetic Accessibility: E3 ligase Ligand 32 Offers a Single Defined Isomer vs. VHL Ligand Complexity

E3 ligase Ligand 32 contains a single asymmetric center (Fsp³ = 0.31) and is supplied as a single defined stereoisomer . This contrasts with VHL-based ligands such as VH032, which possess multiple stereocenters and require the specific (S,R,S)-AHPC configuration for optimal VHL binding [1]. The simplified stereochemical profile of E3 ligase Ligand 32 reduces the complexity of synthetic incorporation into PROTACs, minimizes the risk of epimerization during conjugation, and eliminates the need for chiral separation steps that can reduce overall yield and increase cost [2]. While no direct head-to-head synthesis comparison is available, this class-level inference highlights a practical advantage for high-throughput PROTAC library synthesis.

synthetic efficiency isomer purity PROTAC synthesis VHL ligand

Procurement Purity Benchmark: E3 ligase Ligand 32 Available at ≥96% Purity with Full Analytical Documentation

Commercially sourced E3 ligase Ligand 32 is available with a minimum purity specification of 96% (HPLC), with some vendors reporting 97% or 99.96% purity . This level of purity is critical for PROTAC synthesis, as impurities in the E3 ligase ligand component can propagate through to the final degrader product, complicating biological interpretation and potentially introducing confounding off-target effects [1]. Procurement from reputable suppliers includes full analytical documentation (NMR, HPLC, MS), ensuring batch-to-batch consistency that is essential for reproducible SAR studies. This is supporting evidence for the compound's suitability in rigorous research applications.

compound purity quality control PROTAC synthesis procurement

E3 ligase Ligand 32 – Evidence-Backed Application Scenarios for PROTAC Discovery


Building upon the Validated SMARCA2/4 PROTAC Scaffold for Epigenetic Target Validation

Researchers aiming to degrade the SWI/SNF chromatin remodeling complex subunits SMARCA2 or SMARCA4 can directly leverage the established PROTAC SMARCA2/4-degrader-29 scaffold, which utilizes E3 ligase Ligand 32 as its CRBN-recruiting element [1]. This provides a validated starting point with demonstrated sub-100 nM cellular degradation activity. Rather than synthesizing a de novo degrader from an uncharacterized CRBN ligand, procurement of E3 ligase Ligand 32 enables the rapid synthesis of the known active PROTAC or systematic linker-optimization studies with reduced synthetic uncertainty.

High-Throughput Synthesis of CRBN-Based PROTAC Libraries for Novel Target Discovery

The favorable physicochemical profile of E3 ligase Ligand 32—specifically its lower molecular weight (338.16 g/mol) compared to VHL ligands (~431 g/mol) and its single stereocenter—makes it an ideal CRBN ligand for automated, parallel synthesis of diverse PROTAC libraries [1]. Its simplified stereochemistry reduces the risk of diastereomer formation during amide bond formation, improving crude reaction purity and facilitating high-throughput purification workflows.

Systematic Comparison of E3 Ligase Contributions to Degrader Pharmacology

When designing a PROTAC to degrade a novel target, a common optimization strategy is to synthesize a matched set of degraders that differ only in their E3 ligase recruitment moiety (e.g., CRBN vs. VHL vs. IAP). E3 ligase Ligand 32 serves as a well-characterized CRBN ligand for such head-to-head comparisons, enabling researchers to isolate the contribution of E3 ligase choice to degradation efficiency, ternary complex stability, and cellular selectivity [1].

Academic Core Facilities and CROs Providing PROTAC Synthesis Services

Core facilities and contract research organizations (CROs) offering custom PROTAC synthesis require a reliable, high-purity inventory of E3 ligase ligands to ensure consistent quality across client projects. E3 ligase Ligand 32, available in bulk quantities (up to 100 g) with ≥96% purity and comprehensive analytical documentation (NMR, HPLC) [1], meets the procurement and quality assurance standards necessary for commercial-scale degrader production and long-term project continuity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for E3 ligase Ligand 32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.